molecular formula C14H9N3S4 B14692903 2,2'-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) CAS No. 24345-91-3

2,2'-(Azanediyldisulfanediyl)bis(1,3-benzothiazole)

Cat. No.: B14692903
CAS No.: 24345-91-3
M. Wt: 347.5 g/mol
InChI Key: TUGNJQQBAQIYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two benzothiazole rings connected by a disulfide bridge and an amine group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation to form the disulfide bridge . Another method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    2,2’-Disulfanediyldianiline: Another compound with a disulfide bridge and aromatic rings.

Uniqueness

2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is unique due to its combination of a disulfide bridge and benzothiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

24345-91-3

Molecular Formula

C14H9N3S4

Molecular Weight

347.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylamino)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C14H9N3S4/c1-3-7-11-9(5-1)15-13(18-11)20-17-21-14-16-10-6-2-4-8-12(10)19-14/h1-8,17H

InChI Key

TUGNJQQBAQIYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SNSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.